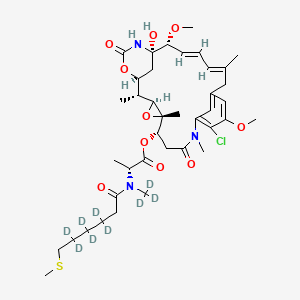
DM50 impurity 1-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DM50 impurity 1-d9: is a deuterium-labeled version of DM50 impurity 1. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the field of drug development, where it serves as a tracer for quantitation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of DM50 impurity 1-d9 involves the incorporation of deuterium into the parent compound, DM50 impurity 1. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium at the desired positions .
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The use of specialized equipment and techniques ensures the efficient and cost-effective production of the compound. The process involves multiple steps, including purification and quality control, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: : DM50 impurity 1-d9 can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of deuterium can influence the reaction rates and outcomes due to the isotope effect .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, must be optimized to achieve the desired transformation .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, DM50 impurity 1-d9 is used as a tracer to study reaction mechanisms and pathways. Its unique properties allow researchers to track the movement and transformation of molecules during chemical reactions .
Biology: : In biological research, this compound is used to investigate metabolic processes. The incorporation of deuterium can provide insights into the metabolism and bioavailability of drugs .
Medicine: : In medicine, this compound is used in the development of new pharmaceuticals. Its use as a tracer helps in the quantitation and analysis of drug candidates, leading to the optimization of their pharmacokinetic profiles .
Industry: : In the industrial sector, this compound is used in the production of deuterated drugs and other specialized compounds. Its unique properties make it valuable for various applications, including the development of new materials and technologies .
Wirkmechanismus
The mechanism of action of DM50 impurity 1-d9 involves its role as a tracer in scientific research. The incorporation of deuterium into the molecule allows researchers to track its movement and transformation during chemical reactions and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to DM50 impurity 1-d9 include other deuterium-labeled molecules, such as deuterated benzene and deuterated ethanol. These compounds share similar properties and applications, particularly in the field of scientific research .
Uniqueness: : The uniqueness of this compound lies in its specific structure and properties. The selective incorporation of deuterium at specific positions in the molecule allows for precise tracking and analysis, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C39H56ClN3O10S |
|---|---|
Molekulargewicht |
803.4 g/mol |
IUPAC-Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[(3,3,4,4,5,5-hexadeuterio-6-methylsulfanylhexanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-23-14-13-15-30(50-8)39(48)22-29(51-37(47)41-39)24(2)35-38(4,53-35)31(52-36(46)25(3)42(5)32(44)16-11-10-12-17-54-9)21-33(45)43(6)27-19-26(18-23)20-28(49-7)34(27)40/h13-15,19-20,24-25,29-31,35,48H,10-12,16-18,21-22H2,1-9H3,(H,41,47)/b15-13+,23-14+/t24-,25-,29+,30-,31+,35+,38+,39+/m1/s1/i5D3,10D2,11D2,12D2 |
InChI-Schlüssel |
BFNYSMXVEUWMPZ-HCWCVCEVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N([C@H](C)C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)C(=O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])CSC |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCSC)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















